molecular formula C3H10N2 B017285 2,2-Propanediamine CAS No. 107240-00-6

2,2-Propanediamine

Cat. No. B017285
M. Wt: 74.13 g/mol
InChI Key: ZNZJJSYHZBXQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Propanediamine, also known as N,N'-diisopropylethylenediamine (DIPEA), is a commonly used organic base in synthetic chemistry. It is a colorless liquid with a pungent odor and is highly soluble in water and organic solvents. DIPEA is widely used in various chemical reactions due to its excellent basic properties and low toxicity.

Scientific Research Applications

  • Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine has demonstrated antiviral properties and the ability to stimulate interferon in mice. It showed protection against lethal infections with encephalomyocarditis and Semliki Forest viruses, as well as suppression of pox formation by vaccinia infection (Hoffman et al., 1973).

  • Therapeutic Potential Against Genital Herpes : This compound has also been used therapeutically and prophylactically to treat genital herpes simplex virus type 2 (HSV-2) infections in guinea pigs. Its application resulted in a significant decrease in the incidence of clinical lesions (Zheng et al., 1983).

  • Influence on Metal Complex Structures : Modifications in the structure of 1,3-propanediamine, like the introduction of methyl substituents, can influence the structural characteristics of corresponding metal complexes. Such changes can affect the coordination and geometry of metal complexes (Đurić et al., 2020).

  • Synthesis of Radioprotective Agents : Derivatives of 1,3-propanediamine, like N-(2-acetylthioethyl)-1,3-propanediamine, have been synthesized and evaluated for their potential radioprotective properties in mice, although they did not exhibit significant activity (Oiry et al., 1995).

  • Catalytic Oxidative Carbonylation : The catalytic oxidative carbonylation of primary and secondary diamines, including 1,3-propanediamine, has been studied, offering potential pathways in organic synthesis (Qian et al., 1999).

  • Catalytic Synthesis : There is ongoing progress in the catalytic synthesis of 1,2-Propanediamine from various sources, demonstrating the industrial relevance of propanediamine derivatives (Yu Qin-we, 2015).

  • Thermodynamic Properties : The thermodynamic properties of alkanediamines, including propanediamine, have been extensively studied, providing valuable data for practical thermochemical calculations (Verevkin et al., 2015).

properties

CAS RN

107240-00-6

Product Name

2,2-Propanediamine

Molecular Formula

C3H10N2

Molecular Weight

74.13 g/mol

IUPAC Name

propane-2,2-diamine

InChI

InChI=1S/C3H10N2/c1-3(2,4)5/h4-5H2,1-2H3

InChI Key

ZNZJJSYHZBXQSM-UHFFFAOYSA-N

SMILES

CC(C)(N)N

Canonical SMILES

CC(C)(N)N

Other CAS RN

107240-00-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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